2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Lipophilicity Physicochemical properties Drug-likeness

Differentiation: Ortho-methyl group restricts biaryl rotation, adding steric bulk and boosting lipophilicity vs 6-phenyl analog (CAS 923100-62-3). The 3-nitrobenzyl N2-substituent withdraws electrons and creates a UV-active chromophore, simplifying bioanalytical detection. Ideal as a 'methyl scan' probe for c-Met, EGFR, or p38α kinase pockets, or to explore NNRTI-resistant mutant activity. Purchasing this compound enables precise SAR studies linking 6-aryl lipophilicity and sterics to target potency, selectivity, and pharmacokinetics.

Molecular Formula C18H15N3O3
Molecular Weight 321.336
CAS No. 899968-35-5
Cat. No. B2682478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one
CAS899968-35-5
Molecular FormulaC18H15N3O3
Molecular Weight321.336
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H15N3O3/c1-13-5-2-3-8-16(13)17-9-10-18(22)20(19-17)12-14-6-4-7-15(11-14)21(23)24/h2-11H,12H2,1H3
InChIKeyXLGRFZNBBBLVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one (CAS 899968-35-5): Structural and Procurement Baseline for a 6-Aryl-2-benzylpyridazinone Research Candidate


2-(3-Nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one (CAS 899968-35-5, molecular formula C₁₈H₁₅N₃O₃, molecular weight 321.34 g/mol) is a disubstituted pyridazin-3(2H)-one derivative bearing a 3-nitrobenzyl moiety at the N2 position and an ortho-tolyl (2-methylphenyl) group at the C6 position . The compound belongs to the 6-aryl-2-benzylpyridazin-3(2H)-one subclass, a scaffold that has been explored across multiple therapeutic areas including antiviral (HIV-1 NNRTI), kinase inhibition (c-Met), anticancer, and anti-inflammatory applications [1][2]. Its closest structural analog, 2-(3-nitrobenzyl)-6-phenylpyridazin-3(2H)-one (CAS 923100-62-3, MW 307.30), differs by the absence of the ortho-methyl substituent on the 6-aryl ring — a modification that alters lipophilicity, steric profile, and potentially target-binding conformation [3].

Why a Generic 6-Aryl-2-benzylpyridazinone Cannot Substitute for 2-(3-Nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one in SAR-Driven Research


Within the 6-aryl-2-benzylpyridazin-3(2H)-one chemotype, both the electronic character of the N2-benzyl substituent and the steric/electronic properties of the C6-aryl group independently modulate biological target engagement [1][2]. The 3-nitrobenzyl group confers a strong electron-withdrawing effect (Hammett σₘ = +0.71 for m-NO₂) that influences the electron density of the pyridazinone ring and can affect π-stacking interactions with target proteins [3]. The ortho-methyl group on the 6-aryl ring introduces a steric buttress that restricts rotational freedom around the C6–aryl bond, potentially locking the biaryl system into a specific dihedral angle distinct from the unsubstituted phenyl analog [4]. Interchanging compounds with different 6-aryl substitution (e.g., phenyl for o-tolyl) or different N2-benzyl electronics (e.g., non-nitrated benzyl) can therefore produce divergent SAR outcomes, including shifts in target potency, selectivity profile, and physicochemical parameters such as LogP and aqueous solubility [5].

Quantitative Differentiation Evidence for 2-(3-Nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one (CAS 899968-35-5): Comparator-Based Analysis


Molecular Weight and Calculated Lipophilicity Advantage of o-Tolyl over Phenyl at the 6-Position of 2-(3-Nitrobenzyl)pyridazin-3(2H)-one

The replacement of the 6-phenyl group with a 6-(o-tolyl) group in the 2-(3-nitrobenzyl)pyridazin-3(2H)-one scaffold produces measurable increases in molecular weight and estimated lipophilicity. The closest analog, 2-(3-nitrobenzyl)-6-phenylpyridazin-3(2H)-one (CAS 923100-62-3), has a reported molecular weight of 307.30 g/mol, a polar surface area (PSA) of 80.71 Ų, and a measured/calculated LogP of 3.39 [1]. The target compound (CAS 899968-35-5) has a molecular weight of 321.34 g/mol — an increase of 14.04 g/mol corresponding to the net addition of one methylene (CH₂) unit . Based on the well-established Hansch π contribution of an aromatic methyl group (π ≈ +0.52 to +0.56), the estimated LogP for the o-tolyl analog is approximately 3.9–4.0, representing a ΔLogP of +0.5 to +0.6 units [2]. The PSA is expected to remain essentially unchanged since the methyl group contributes no additional polar surface area. This increase in lipophilicity without a corresponding increase in PSA may enhance membrane permeability while maintaining similar hydrogen-bonding capacity — a profile potentially advantageous for intracellular or CNS targets [3].

Lipophilicity Physicochemical properties Drug-likeness Pyridazinone SAR

Positional Isomer Differentiation: 3-Nitrobenzyl at N2 vs. 3-Nitrophenyl at C6 in Pyridazinone Scaffolds

The target compound features a 3-nitrobenzyl substituent at the N2 position of the pyridazinone ring, whereas a common alternative chemotype places the nitrophenyl group directly at the C6 position. For example, 6-(3-nitrophenyl)-3(2H)-pyridazinone (CAS 54558-01-9, MW 217.18 g/mol, LogP 1.87, PSA 91.57 Ų) represents the C6-nitrophenyl regioisomeric subclass. The N2-(3-nitrobenzyl) arrangement in the target compound introduces a methylene spacer between the pyridazinone nitrogen and the nitrophenyl ring, which: (a) reduces the electron-withdrawing conjugation effect on the pyridazinone ring due to interruption of π-delocalization; (b) adds one rotatable bond, increasing conformational flexibility; and (c) shifts the nitro group position relative to the pyridazinone pharmacophore [1]. These regioisomeric differences are pharmacologically consequential. In pyridazinone-based NNRTIs, the N2-benzyl substituent occupies a hydrophobic pocket in HIV-RT distinct from the region engaged by the C6-aryl group, as evidenced by the crystal structure of inhibitor 4c bound to HIV-RT (PDB: 3DI6) [1]. Furthermore, SAR studies on 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones as c-Met inhibitors have demonstrated that modifications to the N2-benzyl moiety independently modulate kinase potency and selectivity [2].

Positional isomerism Nitro group placement Pyridazinone core electronics Regioisomeric differentiation

Ortho-Methyl Steric Effect: Conformational Restriction of the 6-Aryl Ring in Pyridazinone c-Met and Kinase Inhibitor Design

The ortho-methyl group on the 6-(o-tolyl) substituent of the target compound introduces steric hindrance that restricts free rotation around the bond connecting the pyridazinone C6 position to the aryl ring. This contrasts with the 6-phenyl analog (CAS 923100-62-3), which has no ortho-substituent and consequently lower rotational barrier [1]. In the broader pyridazinone kinase inhibitor literature, ortho-substitution on the 6-aryl ring is a recognized design strategy for achieving conformational pre-organization. Liu et al. (2016) reported that within the 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone series, varying the 6-aryl substitution pattern significantly impacted c-Met inhibitory potency — with optimized compounds achieving nanomolar IC₅₀ values and selectivity over a panel of 14 kinases [2]. The ortho-methyl group serves as a minimal steric probe that can pre-organize the biaryl dihedral angle, potentially enhancing binding complementarity to flat hydrophobic kinase pockets while avoiding the excessive steric bulk that would abolish activity [3]. This 'methyl scan' approach — systematically probing ortho, meta, and para methyl substitution — is a well-established SAR tactic for mapping steric tolerance in target binding sites [4].

Ortho-substitution Conformational restriction Kinase inhibitor design Atropisomerism c-Met tyrosine kinase

Benzyl Pyridazinone Class-Level Activity: HIV-1 NNRTI Wild-Type and Resistant Virus Inhibition as Framework for N2-Benzyl SAR Exploration

The target compound belongs to the benzyl pyridazinone class that has been systematically evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Sweeney et al. (2008) reported that lead benzyl pyridazinone 1 exhibited an IC₅₀ of 0.40 μM against wild-type (WT) HIV-RT, with EC₅₀ values of 0.08 μM against WT virus, while retaining activity against key NNRTI-resistant mutants K103N (IC₅₀ 0.26 μM, EC₅₀ 0.07 μM) and Y181C (IC₅₀ 0.36 μM, EC₅₀ 0.21 μM) [1]. Structure-based optimization leveraging the crystal structure of inhibitor 4c bound to HIV-RT (PDB: 3DI6) revealed that the N2-benzyl group occupies a critical hydrophobic sub-pocket, with the 3-nitro substituent capable of participating in key electrostatic interactions [1][2]. Although the specific 6-(o-tolyl) substitution was not tested in the published NNRTI series, the conserved N2-(3-nitrobenzyl) pharmacophore in the target compound maps directly to the substructure shown to be essential for NNRTI activity in this chemical series [3]. Pharmacokinetic evaluation of optimized analog 5a demonstrated good oral bioavailability in both rat and dog, establishing the drug-like properties of the benzyl pyridazinone scaffold [1].

HIV-1 NNRTI Antiviral Reverse transcriptase Drug resistance Benzyl pyridazinone

Anticancer Scaffold Validation: Novel N-Benzyl Pyridazinone Derivatives with Demonstrated Antiproliferative Activity Against Multiple Cancer Cell Lines

N-Benzyl pyridazinone derivatives, sharing the core N2-benzyl substitution pattern present in the target compound, have been synthesized and evaluated for anticancer activity. A 2017 study reported that several novel N-benzyl pyridazinone analogs demonstrated good anticancer properties against BT-549 (breast carcinoma), KB (oral epidermoid carcinoma), and SK-MEL (melanoma) cell lines [1]. Although the specific 6-(o-tolyl) analog was not among the compounds tested in that study, the N2-benzylpyridazinone scaffold — particularly when combined with appropriate 6-aryl substitution — has been validated as an anticancer pharmacophore across multiple publications [2]. The electron-withdrawing 3-nitro group on the N2-benzyl moiety (Hammett σₘ = +0.71) is expected to modulate the electronic properties of the pyridazinone ring, potentially influencing interactions with kinase ATP-binding sites or DNA-intercalating targets [3]. Pyridazinones as a broader class have shown antiproliferative effects through diverse mechanisms including EGFR inhibition, c-Met inhibition, and apoptosis induction [4].

Anticancer N-Benzyl pyridazinone Antiproliferative BT-549 KB SK-MEL

Recommended Research Application Scenarios for 2-(3-Nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one (CAS 899968-35-5) Based on Quantitative Differentiation Evidence


SAR Probe for Ortho-Methyl Steric Effects in Pyridazinone Kinase Inhibitor Optimization (c-Met, EGFR, and p38 MAP Kinase Programs)

The target compound's 6-(o-tolyl) substitution provides a defined steric perturbation relative to the unsubstituted 6-phenyl analog (ΔMW +14, ΔLogP ≈ +0.5 to +0.6). In kinase inhibitor programs exploiting the 6-aryl-2-benzylpyridazinone scaffold — such as c-Met (Liu et al., 2016 [1]), EGFR, or p38 MAP kinase (PDB: 2I0H [2]) — this compound can serve as a 'methyl scan' probe to map steric tolerance in the hydrophobic kinase pocket that accommodates the 6-aryl group. The ortho-methyl group restricts biaryl rotation, potentially enhancing binding entropy through conformational pre-organization while increasing lipophilicity for improved membrane partitioning. Researchers can directly compare biochemical IC₅₀ values of this compound against the 6-phenyl analog (CAS 923100-62-3) to quantify the energetic contribution of the ortho-methyl substituent to target binding [3].

HIV-1 NNRTI Lead Expansion: Exploring 6-Aryl Substitution Effects on Wild-Type and Drug-Resistant Viral Strains

The N2-(3-nitrobenzyl)pyridazinone core has been crystallographically validated as an HIV-1 NNRTI pharmacophore (PDB: 3DI6 [1]), with lead compounds demonstrating sub-micromolar potency against wild-type and NNRTI-resistant viruses (Sweeney et al., 2008; WT EC₅₀ = 0.08 μM [2]). The 6-(o-tolyl) variant represents an unexplored vector for improving potency against clinically relevant NNRTI-resistant mutants (e.g., K103N, Y181C). The increased lipophilicity (estimated LogP ≈ 3.9–4.0 vs. LogP 3.39 for the phenyl analog) may enhance occupancy of the hydrophobic NNRTI-binding pocket while the ortho-methyl group could provide additional van der Waals contacts. This compound is well-positioned for inclusion in an SAR matrix alongside 6-aryl variants to establish structure-activity relationships for mutant virus sensitivity [3].

Physicochemical Property Benchmarking in CNS-Penetrant Pyridazinone Programs

With an estimated LogP of 3.9–4.0 and PSA of ~80–81 Ų (both within favorable CNS drug space as defined by Wager et al. [1]), this compound occupies a lipophilicity window distinct from the less lipophilic 6-phenyl analog (LogP 3.39, PSA 80.71). The favorable balance of moderate PSA and elevated LogP — achieved without adding H-bond donors or acceptors — makes the compound a useful benchmark for evaluating the relationship between 6-aryl lipophilicity and CNS penetration in pyridazinone-based programs. The 3-nitro group additionally provides a UV-active chromophore that facilitates bioanalytical method development for brain-to-plasma ratio determination in rodent pharmacokinetic studies [2].

Anti-Inflammatory and Analgesic Pyridazinone Lead Diversification

Pyridazinone derivatives bearing nitrophenyl substituents have demonstrated analgesic and anti-inflammatory activity in rodent models. Singh et al. (2013) reported that 6-(3′-nitrophenyl)pyridazin-3(2H)-one derivatives exhibited significant activity in the carrageenan-induced paw edema model and Eddy's hot plate assay in mice and rats [1]. The target compound combines the validated nitrophenyl motif (repositioned as a 3-nitrobenzyl at N2) with an o-tolyl group at C6. This unique substitution pattern offers an opportunity to explore whether the N2-(3-nitrobenzyl) configuration — with enhanced lipophilicity relative to C6-nitrophenyl analogs (ΔLogP ≈ +2.0 vs. CAS 54558-01-9, LogP 1.87 [2]) — provides differentiated in vivo efficacy or pharmacokinetic profiles in inflammatory disease models.

Quote Request

Request a Quote for 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.